2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate

Catalog No.
S823295
CAS No.
62374-25-8
M.F
C31H25N5O8
M. Wt
595.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonylo...

CAS Number

62374-25-8

Product Name

2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Molecular Formula

C31H25N5O8

Molecular Weight

595.6 g/mol

InChI

InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)

InChI Key

WZRBAVDJTYIQBI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Description

The exact mass of the compound 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethy l)oxolan-3-yl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

Scientific Field: Bioorganic Chemistry and Molecular Pharmacology

Summary of Application: This compound is used in the synthesis of PMOs, which are synthetic analogs of DNA or RNA designed to modulate gene expression.

Methods of Application: The synthesis involves the stepwise addition of nucleoside phosphoramidites to a growing oligomer chain, typically on a solid support using automated synthesizers.

Results Summary: The resulting PMOs have been shown to effectively bind to target RNA sequences, leading to the modulation of gene expression in various therapeutic contexts .

Development of Diagnostic Probes

Scientific Field: Molecular Diagnostics and Chemical Biology

Summary of Application: The compound serves as a precursor for the synthesis of fluorescently labeled probes used in diagnostic assays.

Methods of Application: Fluorescent dyes are conjugated to the compound, which is then incorporated into oligonucleotides that specifically bind to target nucleic acid sequences.

Results Summary: These probes have been utilized in real-time PCR and other nucleic acid-based diagnostic tests, providing high specificity and sensitivity .

Research on Telomerase Inhibitors

Scientific Field: Cancer Biology and Gerontology

Summary of Application: The compound is investigated for its potential to inhibit telomerase, an enzyme that is often upregulated in cancer cells.

Methods of Application: It is used to create small molecules that mimic the substrate of telomerase, thereby competitively inhibiting the enzyme’s activity.

Results Summary: Studies have indicated that such inhibitors can limit the replicative capacity of cancer cells, offering a promising avenue for cancer therapy .

Nucleic Acid Delivery Systems

Scientific Field: Nanotechnology and Drug Delivery

Summary of Application: The compound is explored as a component of nanoparticle systems designed to deliver nucleic acids into cells.

Methods of Application: Nanoparticles containing the compound are formulated to encapsulate nucleic acids and facilitate their uptake by cells through endocytosis.

Results Summary: These delivery systems have shown potential in enhancing the cellular uptake and expression of therapeutic nucleic acids .

Study of G-quadruplex Structures

Scientific Field: Structural Biology and Biophysics

Summary of Application: The compound is used to study the stabilization of G-quadruplex structures, which have implications in the regulation of gene expression.

Methods of Application: Derivatives of the compound are synthesized and their interactions with G-quadruplexes are analyzed using techniques like circular dichroism and NMR spectroscopy.

Results Summary: Findings suggest that certain derivatives can stabilize G-quadruplexes, which may influence the transcriptional control of oncogenes .

Antisense Therapeutics

Scientific Field: Molecular Medicine and Therapeutics

Summary of Application: The compound is utilized in the design of antisense oligonucleotides (ASOs) that can selectively bind to and degrade disease-causing mRNA.

Methods of Application: ASOs containing the compound are synthesized and tested for their ability to hybridize with target mRNA sequences, leading to RNAse H-mediated degradation.

Results Summary: In vitro and in vivo studies have demonstrated the efficacy of these ASOs in reducing the levels of specific mRNAs, providing a targeted approach to treat genetic disorders .

2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate is a complex organic compound that belongs to the class of purine nucleosides. Its chemical structure features a purine base linked to a sugar moiety, specifically an oxolane (furanose) derivative, which is further substituted with various functional groups. The compound is characterized by its molecular formula C22H24N4O7C_{22}H_{24}N_{4}O_{7} and an average molecular weight of approximately 440.45 g/mol. The presence of multiple aromatic rings and functional groups suggests potential for diverse biological activities.

The chemical reactivity of 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate can be attributed to its functional groups, particularly the amino and carbonyl groups. Potential reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The compound may exhibit acid-base properties due to the presence of functional groups such as hydroxyls and amines.
  • Hydrolysis: The ester linkages in the structure can undergo hydrolysis under acidic or basic conditions, leading to the release of phenolic components.

Preliminary studies suggest that 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate may exhibit significant biological activities, including:

  • Antiviral Properties: Compounds with similar purine structures often show antiviral activity by inhibiting viral replication.
  • Antitumor Activity: Some derivatives have been studied for their potential in cancer treatment due to their ability to interfere with nucleic acid synthesis.
  • Enzyme Modulation: The compound may act as a modulator of specific kinases or other enzymes involved in cellular signaling pathways.

The synthesis of 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate typically involves several steps:

  • Formation of the Purine Base: Starting from readily available purine derivatives, reactions such as alkylation or acylation can be employed to introduce the necessary substituents.
  • Glycosidic Bond Formation: The purine base is then linked to a sugar moiety through a glycosidic bond, often using activating agents like phosphoramidites.
  • Functional Group Modifications: Subsequent reactions can introduce phenylcarbonyloxy and other substituents through acylation or etherification processes.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could be developed into a therapeutic agent for treating viral infections or cancers.
  • Research Tools: It may serve as a biochemical probe for studying enzyme mechanisms or cellular processes.
  • Agricultural Chemicals: If shown to possess antimicrobial properties, it could be explored as a pesticide or herbicide.

Interaction studies are crucial for understanding how 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate interacts with biological systems:

  • Protein Binding Studies: Assessing how the compound binds to proteins can provide insights into its mechanism of action and potential side effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its pharmacokinetics and toxicity.
  • Synergistic Effects: Investigating interactions with other drugs could reveal potential for combination therapies.

Several compounds share structural similarities with 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate, including:

Compound NameStructure TypeKey Features
2-Amino-AdenosinePurine NucleosideInvolved in energy transfer
6-MercaptopurinePurine AnalogAnticancer agent targeting DNA synthesis
AcyclovirAntiviral NucleosideUsed in herpes virus treatment

Uniqueness

The uniqueness of 2-(2-Amino-6-oxohydropurin-9-yl)-4-phenylcarbonyloxy-5-(phenylcarbonyloxymethyl)oxolan-3-yl benzoate lies in its intricate structure that combines multiple functional groups which may enhance its biological activity compared to simpler analogs like 2-Amino-Adenosine.

XLogP3

4.3

Dates

Modify: 2023-08-16

Explore Compound Types